molecular formula C21H18N4O2 B2704110 (E)-2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(2-phenoxyphenyl)prop-2-enamide CAS No. 1239970-24-1

(E)-2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(2-phenoxyphenyl)prop-2-enamide

Cat. No. B2704110
CAS RN: 1239970-24-1
M. Wt: 358.401
InChI Key: IJIRLCLIXHAGMW-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity with other substances .

Scientific Research Applications

Synthesis of Pyrazole Heterocycles

Pyrazole Heterocycles Synthesis : The pyrazole moiety, a core component of (E)-2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(2-phenoxyphenyl)prop-2-enamide, is significant in medicinal chemistry due to its presence in biologically active compounds. Pyrazoles are extensively used as synthons in organic synthesis, with applications ranging from anticancer to anti-HIV agents. Their synthesis involves condensation followed by cyclization, employing reagents like phosphorus oxychloride (POCl3) and hydrazine, under conditions that may include microwave irradiation. These methods provide a pathway for creating heterocyclic systems with broad biological activities, offering insights into drug design and development (Dar & Shamsuzzaman, 2015).

Environmental Impact and Degradation

Environmental Persistence and Degradation : The environmental fate of chemicals similar to (E)-2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(2-phenoxyphenyl)prop-2-enamide, especially those involving pyrethroids and related compounds, indicates their widespread detection in various media. Studies on pyrethroids, which share structural similarities with cyano-derivatives, show their circulation among solid, liquid, and gas phases, leading to health risks through bioaccumulation in food chains. This underscores the importance of understanding the environmental behavior and degradation pathways of such compounds to mitigate potential risks (Tang et al., 2018).

Contribution to Drug Discovery and Development

Drug Discovery and Development : The structural features and reactivity of compounds like (E)-2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(2-phenoxyphenyl)prop-2-enamide contribute significantly to drug discovery efforts. By serving as building blocks for the synthesis of diverse heterocyclic compounds, such chemicals enable the development of new drugs with potential biological activities. Their applications in creating inhibitors for various enzymes, as well as their role in synthesizing compounds with antimicrobial, anticancer, and other therapeutic properties, are crucial for advancing pharmacological research and developing novel treatments (Gomaa & Ali, 2020).

Mechanism of Action

If the compound is biologically active, its mechanism of action is studied. This involves understanding how the compound interacts with biological systems and the biochemical reactions it induces .

Safety and Hazards

This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for handling and storage .

Future Directions

This involves predicting or proposing future research directions. It could be based on the current applications of the compound, limitations of current studies, or unexplored potential of the compound .

properties

IUPAC Name

(E)-2-cyano-3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(2-phenoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2/c1-14-18(15(2)25-24-14)12-16(13-22)21(26)23-19-10-6-7-11-20(19)27-17-8-4-3-5-9-17/h3-12H,1-2H3,(H,23,26)(H,24,25)/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJIRLCLIXHAGMW-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C=C(C#N)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1)C)/C=C(\C#N)/C(=O)NC2=CC=CC=C2OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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